molecular formula C15H14O3S B12818741 Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Cat. No.: B12818741
M. Wt: 274.3 g/mol
InChI Key: ACONWRLGPDTDKX-ISGGMURCSA-N
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Description

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its unique structure and properties. It is a cyclic sulfite ester with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be synthesized through the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride, followed by cyclization with sulfur dioxide . The reaction typically occurs under mild conditions, with the use of an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1,1-Diphenyl-1,2-propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and other proteins. The compound’s unique structure enables it to form stable intermediates, which can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific cyclic sulfite structure and the presence of both methyl and diphenyl groups. These structural features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

(5R)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m1/s1

InChI Key

ACONWRLGPDTDKX-ISGGMURCSA-N

Isomeric SMILES

C[C@@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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